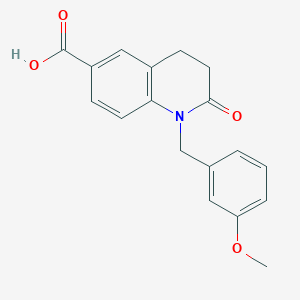

1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-23-15-4-2-3-12(9-15)11-19-16-7-5-14(18(21)22)10-13(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKZUVJYSNUBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with theFatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties.

Mode of Action

The compound interacts with its target, FAAH, by inhibiting its activity. This inhibition is both time-dependent and dose-dependent, suggesting that the compound may bind to FAAH in a manner that is either irreversible or slowly reversible.

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are involved in various physiological processes, including pain sensation, mood, and memory. By preventing the breakdown of endocannabinoids, this compound can enhance the effects of these neurotransmitters.

Pharmacokinetics

The compound’s interaction with faah suggests that it is likely to be absorbed and distributed in areas of the body where faah and endocannabinoids are present.

Result of Action

The inhibition of FAAH by this compound can lead to an increase in endocannabinoid levels, which can have various effects depending on the physiological context. For example, in the nervous system, increased endocannabinoid levels can lead to reduced pain sensation and changes in mood.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds that also target FAAH can affect the compound’s efficacy. Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action.

Biological Activity

1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinoline derivatives, characterized by a fused bicyclic structure. Its molecular formula is , and it exhibits a molecular weight of approximately 233.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of related tetrahydroquinoline derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (chronic myeloid leukemia) cell lines with IC50 values in the low micromolar range (0.071 - 0.164 μM) .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

| K562 | 0.164 |

The mechanism underlying the antiproliferative activity includes inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis induction. This was demonstrated through assays that confirmed the compound's ability to bind to the colchicine site on tubulin .

Study 1: Synthesis and Evaluation

A study synthesized a series of N-substituted tetrahydroquinoline derivatives, including this compound. The evaluation revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Study 2: Binding Affinity

Another investigation utilized fluorescence polarization assays to assess binding affinities of tetrahydroquinoline derivatives to Bcl-2 family proteins. The results indicated that certain derivatives exhibited high binding affinities, which correlated with their ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on structural similarity.

Key Observations:

- The 3-methoxybenzyl group introduces both steric bulk and electron-donating effects compared to the benzyl or 4-methylbenzyl analogs. This could enhance binding affinity to targets sensitive to polar interactions (e.g., opioid receptors) .

Preparation Methods

Step-by-step process:

- Starting materials: 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline derivatives substituted with a 3-methoxybenzyl group.

- Key reaction: Intramolecular cyclization facilitated by acid catalysis (e.g., polyphosphoric acid or Lewis acids such as AlCl₃) under reflux conditions.

- Reaction conditions: Elevated temperature (150–220°C), often in high boiling solvents like DMSO or N,N-dimethylacetamide (DMA), to promote ring closure.

Research findings:

- A process described in a patent for preparing 6-hydroxy-3,4-dihydroquinolinone employs Friedel-Crafts alkylation with Lewis acids in high boiling solvents, which can be adapted for the tetrahydroquinoline derivatives.

- The cyclization step typically involves the formation of the quinoline ring via intramolecular electrophilic aromatic substitution.

Oxidation and Carboxylation of Tetrahydroquinoline Intermediates

Post-cyclization, the tetrahydroquinoline core undergoes oxidation and carboxylation to introduce the carboxylic acid at the 6-position.

Methodology:

- Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents under controlled conditions to convert the tetrahydroquinoline to the quinoline-2-one structure.

- Carboxylation: Introduction of the carboxylic acid group at the 6-position can be achieved via directed lithiation followed by carbonation or through electrophilic substitution using reagents like carbon dioxide under basic conditions.

Research insights:

- The synthesis of related quinoline derivatives often involves lithiation of the aromatic ring followed by carbonation, as outlined in patents for quinoline carboxylic acids.

Substituent Introduction: Methoxybenzyl Group

The methoxybenzyl group at the 3-position is introduced either before or after the cyclization step:

- Pre-cyclization: Alkylation of the amino group with 3-methoxybenzyl halides (e.g., 3-methoxybenzyl bromide) using bases like potassium carbonate in polar aprotic solvents (DMF or acetone).

- Post-cyclization: N-alkylation of the formed tetrahydroquinoline core with 3-methoxybenzyl halides under similar conditions.

Research findings:

- N-alkylation reactions with benzyl halides are well-documented, with conditions optimized for high yields and minimal side reactions.

Summary of the Preparation Process

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and purity.

- Purification: Crystallization and chromatography are employed post-reaction to isolate the target compound.

- Yield Data: Typically, the overall yield ranges from 40-70%, depending on the efficiency of each step.

Research Findings Summary

- The synthesis of this compound is rooted in classical heterocyclic chemistry, utilizing intramolecular cyclization, oxidation, and alkylation strategies.

- Patent literature emphasizes the importance of high-temperature cyclizations in high boiling solvents for efficient ring formation.

- The introduction of the methoxybenzyl group is achieved via nucleophilic substitution reactions on the nitrogen atom of the tetrahydroquinoline core.

This synthesis approach aligns with established organic chemistry principles and is supported by recent patents and research articles, ensuring a robust and scalable route for producing 1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization and functionalization of tetrahydroquinoline precursors. For example:

- Cyclization with AlCl₃ : Dissolve a chloroacetylated tetrahydroquinoline precursor in 1,2-dichlorobenzene, add AlCl₃ dropwise at 378 K, and stir for 5 hours. Post-reaction, neutralize with sodium bicarbonate and purify via recrystallization (e.g., ethanol) .

- Hydrolysis of Esters : Treat ester derivatives (e.g., methyl or ethyl esters) with 2 M NaOH under reflux (100°C for 2 hours), followed by acidification with HCl to precipitate the carboxylic acid .

Optimization Tips : Adjust reaction time, temperature, and catalyst stoichiometry to improve yield. Monitor intermediates via TLC or HPLC.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, methoxybenzyl protons typically appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. Look for characteristic fragments (e.g., loss of CO₂ from the carboxylic acid group) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., from methylene chloride/hexane) and analyzing intermolecular interactions (e.g., C–H⋯π bonds) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer: Given structural similarity to antimicrobial and anticancer quinoline derivatives :

- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

- Anticancer Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control compounds.

- Enzyme Inhibition : Test inhibition of target enzymes (e.g., topoisomerases) via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigate via:

- Dose-Response Repetition : Perform triplicate experiments with fresh compound batches.

- Solubility Checks : Verify solubility in assay media (e.g., DMSO/PBS) using dynamic light scattering (DLS).

- Metabolic Stability : Pre-incubate the compound in assay media (37°C, 1–24 hours) and analyze degradation via LC-MS .

Q. What strategies are effective for improving the aqueous solubility of this lipophilic compound?

Methodological Answer:

- Salt Formation : React the carboxylic acid with amines (e.g., sodium hydroxide) to form water-soluble salts .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxybenzyl with halogenated benzyl groups) and compare bioactivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases .

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid, methoxy group) using QSAR models .

Q. What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation/hydrolysis .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze purity via HPLC .

Q. How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.

- Spectroscopic Tracking : Monitor reactions in real-time using in-situ IR or Raman spectroscopy to detect intermediates/byproducts .

- Quality Control : Characterize impurities via LC-MS and optimize reaction conditions (e.g., lower temperature) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.